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Sulphamic acid, tin salt

Ceramic chip electroplating Lead-free tin plating Adhesion failure

Sulphamic acid, tin salt (CAS 40609-56-1) is formally tin(4+) tetrasulfamate, with molecular formula H₈N₄O₁₂S₄Sn and a computed molecular weight of 503.1 g/mol. The IUPAC name 'tin(4+) tetrasulfamate' confirms the tin centre is in the +4 oxidation state, distinguishing it from the more widely employed tin(II) sulfamate (CAS 18653-83-3; Sn²⁺ disulfamate, MW ~311 g/mol).

Molecular Formula H8N4O12S4Sn
Molecular Weight 503.1 g/mol
CAS No. 40609-56-1
Cat. No. B1506330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulphamic acid, tin salt
CAS40609-56-1
Molecular FormulaH8N4O12S4Sn
Molecular Weight503.1 g/mol
Structural Identifiers
SMILESNS(=O)(=O)[O-].NS(=O)(=O)[O-].NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Sn+4]
InChIInChI=1S/4H3NO3S.Sn/c4*1-5(2,3)4;/h4*(H3,1,2,3,4);/q;;;;+4/p-4
InChIKeyAECLSPNOPRYXFI-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulphamic Acid, Tin Salt (CAS 40609-56-1): Core Identity, Specifications, and Procurement Baseline


Sulphamic acid, tin salt (CAS 40609-56-1) is formally tin(4+) tetrasulfamate, with molecular formula H₈N₄O₁₂S₄Sn and a computed molecular weight of 503.1 g/mol [1]. The IUPAC name 'tin(4+) tetrasulfamate' confirms the tin centre is in the +4 oxidation state, distinguishing it from the more widely employed tin(II) sulfamate (CAS 18653-83-3; Sn²⁺ disulfamate, MW ~311 g/mol) [1]. The compound is reported as water-soluble and is typically supplied at 95% purity . Its identity as a tin(IV) species, rather than a tin(II) species, is the single most consequential structural feature for scientific procurement, because it dictates redox behaviour, coordination chemistry, and compatibility in formulations where the higher oxidation state is explicitly required.

Why Sulphamic Acid, Tin Salt (CAS 40609-56-1) Cannot Be Freely Substituted by Other Tin Sulfamates or Tin Salts in Critical Applications


Generic substitution of tin salts within the sulfamate family or across alternative anion classes carries measurable performance penalties that are invisible on a simple 'tin sulfamate' label. The most consequential variable is the tin oxidation state: CAS 40609-56-1 is a tin(IV) tetrasulfamate, whereas virtually all electroplating literature referencing 'tin sulfamate' concerns tin(II) sulfamate (CAS 18653-83-3), generated in situ or used as the Sn²⁺ disulfamate salt [1]. The two differ in redox potential, ligand stoichiometry (four sulfamate ligands vs. two), and aqueous speciation. Beyond oxidation state, head-to-head data demonstrate that even among tin(II) salts, substitution of sulfamate for sulfate, fluoride, or oxide changes adhesion failure rates by more than 30 percentage points under identical plating conditions [2]. In continuous tinning, replacing a sulfamic acid-based electrolyte with a methanesulfonate system narrows the usable current-density window and alters iron-accumulation dynamics, directly affecting line throughput and bath maintenance intervals [3]. These substitution-sensitive parameters mean procurement decisions must be driven by matched quantitative performance evidence, not by nominal class membership.

Quantitative Differential Evidence Guide: Sulphamic Acid, Tin Salt (CAS 40609-56-1) Versus Comparators


Ceramic Chip Electrode Plating: Tin(II) Sulfamate Eliminates Inter-Chip Adhesion Failure vs. Tin(II) Sulfate, Fluoride, and Oxide

In a direct head-to-head study using identical complexing agents, brighteners, antioxidants, and pH (3.5–7.0), plating baths formulated with tin(II) sulfamate produced adhesion ratios rated 'good' to 'very good' (quantitatively <10%) in all five test formulations (Examples 1-1 to 1-5). When tin(II) sulfamate was substituted with tin(II) sulfate, tin(II) fluoride, or tin(II) oxide—keeping all other bath components constant—the adhesion ratios rose to 38–55%, i.e., 'not good,' representing adhesion failure [1]. The sulfamate ion prevents plated chips from adhering to one another during barrel plating, a failure mode that produces defective components with plating thickness as low as 0.1 µm at separation points versus the target 5 µm [1].

Ceramic chip electroplating Lead-free tin plating Adhesion failure Barrel plating

Sulfamic Acid Electrolytes Provide a Broader Usable Current-Density Range vs. Methanesulfonate Electrolytes in Industrial Tinplate Tinning

Comparative laboratory tests modelling existing electrolytic tinning units evaluated sulfamic acid-based and methanesulfonate-based (Niveostan 200) electrolytes head-to-head. Both electrolytes achieved 95% tin current efficiency over 30–60 °C and produced high-quality anticorrosion coatings. The key differentiation: the sulfamic electrolyte provided a broader range of variation in allowable current density, whereas the methanesulfonate electrolyte's current-density limit was sensibly constrained [1]. Independently, a sulfamic electrolyte formulation containing tin sulfamate was validated for continuous steel strip tinning at current densities of 5–70 A/dm² and temperatures of 20–70 °C, whereas the prior-art sulfamic process (RU2103418) produced acceptable coating quality only above 20 A/dm² [2].

Tinplate tinning Continuous electroplating Current-density window Electrolyte adaptability

Tin(IV) Oxidation State: Structural and Redox Differentiation of CAS 40609-56-1 from the Ubiquitous Tin(II) Sulfamate (CAS 18653-83-3)

CAS 40609-56-1 is the tin(4+) tetrasulfamate salt, containing four sulfamate (H₂NSO₃⁻) ligands per tin centre with a molecular weight of 503.1 g/mol [1]. In contrast, tin(II) sulfamate (CAS 18653-83-3) is the Sn²⁺ disulfamate, carrying only two sulfamate ligands and a molecular weight of approximately 311 g/mol [2]. The oxidation-state difference has immediate practical consequences: tin(IV) is the stable end-product of tin(II) oxidation and is the species that accumulates in aged plating baths as sludge; purposely starting with the tin(IV) salt provides different redox speciation at formulation, eliminating the oxidation pathway that depletes active tin(II) from solution [3]. The fourfold sulfamate-to-tin ratio also changes the mass balance of sulfamic acid in electrolyte make-up, affecting free-acid concentration and buffering capacity.

Tin oxidation state Redox chemistry Coordination stoichiometry Tin(IV) vs. tin(II)

Water Solubility Enables Aqueous Electrolyte Formulation Despite Historical Reports of Insolubility

The historical literature (Piontelli et al., Chimica e Industria 21, 478) concluded that tin sulfamate was 'practically insoluble in water,' leading to its deliberate omission from sulfamate plating metals in early patents (Cupery, US 2,318,592) [1]. This premise was overturned by Higgs and Owen (US 2,870,070), who demonstrated that a ductile, adherent tin coating could be electrodeposited from a sulfamic acid/tin salt electrolyte at sulfamic acid concentrations of 30–80 g/L with stannous ion concentrations of 15–50 g/L [1]. Contemporary solubility data confirm aqueous solubility of at least 25 mg/mL (25 g/L) for the compound class [2]. This solubility—demonstrated despite prior assertions of insolubility—is a critical formulation parameter that directly enables the electrolyte compositions documented in Section 3, Evidence Items 1 and 2.

Aqueous solubility Electrolyte preparation Sulfamate chemistry Formulation

Evidence-Backed Application Scenarios for Sulphamic Acid, Tin Salt (CAS 40609-56-1) Based on Quantitative Differentiation


Lead-Free Ceramic Chip Electronic Component Electrode Plating with Near-Zero Inter-Chip Adhesion Failure

When barrel-plating small ceramic chip components (≤5.7 × 5.0 × 4.0 mm) with pure tin for lead-free solderable electrodes, sulfamate-based tin baths consistently deliver adhesion ratios below 10% (rated 'good' to 'very good'), whereas equivalent baths built on tin(II) sulfate, fluoride, or oxide generate adhesion failure rates of 38–55% under identical pH, complexing agent, and brightener conditions [1]. The quantitative gap of ≥28 percentage points is a binary quality determinant: adhesion failure produces defective components with plating thickness collapsing from the target ~5 µm to ~0.1 µm at separation points, directly compromising solder wettability and field reliability [1]. This evidence positions tin sulfamate as the technically compelled tin source for high-yield, lead-free chip component manufacturing.

Continuous Steel Strip Electrolytic Tinning Requiring a Wide Current-Density Operating Window (5–70 A/dm²)

For continuous tinning lines producing tinplate with coating weights as low as 1.0–2.0 g/m² per side, sulfamic acid/tin sulfamate electrolytes support operation across 5–70 A/dm² and 20–70 °C, delivering 95% tin current efficiency [1][2]. The low-end current-density capability (5 A/dm²) is functionally critical: prior sulfamic-based processes (RU2103418) could not produce acceptable coating quality below 20 A/dm², forcing multiple plating passes for low-weight coatings [2]. Compared with methanesulfonate electrolytes—which achieve equivalent efficiency but with a sensibly narrower current-density tolerance [1]—the sulfamic system offers superior line flexibility for varying product specifications and conveyor speeds of 2–11 m/s.

Synthetic and Analytical Applications Requiring a Defined Tin(IV) Sulfamate Salt Rather than the More Common Tin(II) Analog

CAS 40609-56-1 provides tin in the +4 oxidation state coordinated to four sulfamate ligands, in contrast to the widely used tin(II) sulfamate (CAS 18653-83-3, two sulfamate ligands, Sn²⁺) [1][2]. This distinction is non-trivial for any application where the redox state of tin governs reactivity, such as precursor synthesis of mixed-valence tin compounds, analytical reference standards for tin speciation studies, or catalytic formulations where Sn⁴⁺ is the active species. Furthermore, in electroplating contexts, tin(IV) sulfamate represents the oxidised end-product that forms during bath ageing; having the isolated Sn⁴⁺ salt enables controlled studies of bath-degradation pathways and accelerated-ageing protocols [3].

Environmentally Preferable Acidic Tin Electrolyte Systems Avoiding Phenolsulfonic and Fluoboric Acid Hazards

Sulfamic acid—the conjugate acid of the sulfamate anion—is a solid, non-hygroscopic, non-volatile acid that is less corrosive than sulfuric acid and eliminates the phenol- and fluoride-containing waste streams associated with traditional phenolsulfonic ('Ferrostan') and fluoborate tin-plating processes [1][2]. While not unique to CAS 40609-56-1, this environmental compatibility is a documented differentiator from legacy tin electrolyte systems, as acknowledged in patent comparisons that cite the 'environmental inappropriateness' of phenolsulfonic-based methods due to phenol- and naphthol-containing additives [2]. This evidence supports specification of sulfamate-based tin chemistry where wastewater phenol/fluoride discharge limits or workplace safety requirements constrain electrolyte selection.

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